1-(2-Fluorophenyl)-3,5-dimethylpyrazole belongs to the pyrazole family of compounds, which are characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. [] This specific derivative features a 2-fluorophenyl substituent at the 1-position and two methyl groups at the 3 and 5 positions of the pyrazole ring.
1-(2-Fluorophenyl)-3,5-dimethylpyrazole is a chemical compound that belongs to the pyrazole family, characterized by its unique structure and diverse applications in scientific research. This compound is particularly notable for its potential biological activities, including interactions with various receptors, which makes it a subject of interest in medicinal chemistry.
The synthesis of 1-(2-Fluorophenyl)-3,5-dimethylpyrazole can be achieved through several methods:
1-(2-Fluorophenyl)-3,5-dimethylpyrazole features a pyrazole ring with two methyl groups at positions 3 and 5 and a fluorinated phenyl group at position 1. The molecular formula is , indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms.
1-(2-Fluorophenyl)-3,5-dimethylpyrazole can participate in various chemical reactions:
The mechanism by which 1-(2-Fluorophenyl)-3,5-dimethylpyrazole exerts its effects often involves modulation of specific biological pathways:
1-(2-Fluorophenyl)-3,5-dimethylpyrazole has several scientific uses:
Fluorinated pyrazole derivatives represent a strategically important class of heterocyclic compounds in medicinal chemistry due to their enhanced pharmacokinetic properties and target-binding capabilities. The introduction of fluorine atoms, particularly on aromatic rings, improves metabolic stability, membrane permeability, and bioavailability by modulating electron distribution and lipophilicity [2] [10]. This modification has proven pivotal in developing kinase inhibitors and tubulin-targeting agents, as evidenced by clinical successes such as crizotinib (ALK/ROS1 inhibitor) and celecoxib (COX-2 inhibitor) [2] [6]. The 2-fluorophenyl moiety specifically enhances steric and electronic interactions with biological targets, contributing to increased binding affinity and selectivity. Recent advances highlight fluorinated pyrazoles as privileged scaffolds in oncology, with structural optimizations enabling multitarget inhibition of key pathways (EGFR, CDK, BTK) implicated in cancer progression [2] [6].
Property | Value | Measurement Technique |
---|---|---|
Molecular Formula | C₁₁H₁₂FN₃ | High-res. mass spectrometry |
Molecular Weight | 205.23 g/mol | - |
Predicted CCS [M+H]+ | 143.2 Ų | Ion mobility-mass spectrometry |
SMILES | CC1=C(C(=NN1C2=CC=CC=C2F)C)N | Computational modeling |
logP | ~2.8 (estimated) | Chromatographic analysis |
The pharmacological profile of 1-(2-fluorophenyl)-3,5-dimethylpyrazole is governed by its distinctive substitution pattern:
Method | Key Reagents/Conditions | Yield | Regioselectivity |
---|---|---|---|
Knorr Pyrazole Synthesis | 2,4-Pentanedione + (2-fluorophenyl)hydrazine | 60–75% | High (N1-substitution) |
Cyclocondensation | β-Keto esters, hydrazines, POCl₃ catalysis | 45–65% | Moderate |
N-Alkylation | 3,5-dimethylpyrazol-4-amine + 2-fluorobenzyl bromide | 80–90% | N1-selective |
Pyrazole derivatives have transitioned from anti-inflammatory agents to targeted anticancer therapeutics over five decades. Key milestones include:
Table 3: Structural Comparison of Fluorinated Pyrazole Anticancer Agents
Compound | Structure | Key Targets | Cancer Applications |
---|---|---|---|
1-(2-Fluorophenyl)-3,5-dimethylpyrazole | Base scaffold | Tubulin, Kinases | Broad-spectrum optimization |
Crizotinib | Pyrazole-aminopyridine | ALK, ROS1 | NSCLC |
Hura Hybrid 1 | Combretastatin-pyrazole hybrid | Tubulin polymerization | Breast, melanoma |
Khan Conjugates 2–4 | Indenopyrazole-oxindole | CDK, EGFR | Cervical, lung |
Table 4: Kinase Inhibition Profiles of Pyrazole Derivatives
Compound Class | BRAF V600E IC₅₀ (nM) | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
---|---|---|---|
4-Aminopyrazoles | 110 ± 8 | 85 ± 6 | 320 ± 20 |
Pyrazolopyrimidines | 22 ± 3 | 40 ± 4 | 180 ± 15 |
Fluorophenyl-dimethyl | 65 ± 5 | 210 ± 12 | 450 ± 30 |
Data derived from enzyme inhibition assays; fluorophenyl-dimethyl derivatives show balanced multi-kinase activity [6]
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: